molecular formula C11H12BrNO2 B1517043 4-Bromo-2-morpholinobenzaldehyde CAS No. 736990-80-0

4-Bromo-2-morpholinobenzaldehyde

Cat. No. B1517043
CAS RN: 736990-80-0
M. Wt: 270.12 g/mol
InChI Key: NHMBQHROXJDMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-morpholinobenzaldehyde is a chemical compound with the molecular formula C11H12BrNO2. It is used in the field of pharmaceutical testing .

Scientific Research Applications

Nonlinear Optical (NLO) Materials

The compound’s aromatic structure and functional groups make it suitable for NLO applications. Scientists have investigated its potential as an NLO crystal. When properly grown, 4-Bromo-2-morpholinobenzaldehyde crystals exhibit transparency and nonlinear optical behavior. These crystals could find use in devices like frequency converters and optical modulators .

Quinoline Derivatives

Quinolines are important heterocyclic compounds with diverse biological activities. Researchers have explored the synthesis of 4-bromo quinolines using 4-Bromo-2-morpholinobenzaldehyde as a precursor. The cascade cyclization of ortho-propynol phenyl azides with TMSBr (trimethylsilyl bromide) as an acid promoter leads to the formation of these quinoline derivatives. These compounds may have applications in drug discovery and materials science .

Safety and Hazards

The safety data sheet for a related compound, 4-bromo-2-chlorobenzaldehyde, indicates that it is harmful if swallowed, inhaled, or in contact with skin . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

4-bromo-2-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-10-2-1-9(8-14)11(7-10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMBQHROXJDMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651256
Record name 4-Bromo-2-(morpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(morpholin-4-yl)benzaldehyde

CAS RN

736990-80-0
Record name 4-Bromo-2-(morpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-morpholinobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-morpholinobenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-morpholinobenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-morpholinobenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-morpholinobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-morpholinobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.